![molecular formula C9H7BrClNO B6608033 6-bromoisoquinolin-4-olhydrochloride CAS No. 2839138-30-4](/img/structure/B6608033.png)
6-bromoisoquinolin-4-olhydrochloride
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Overview
Description
6-Bromoisoquinolin-4-olhydrochloride is a chemical compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position on the isoquinoline ring, with an additional hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromoisoquinolin-4-olhydrochloride typically involves the bromination of isoquinoline derivatives. One common method includes the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline. The reaction is carried out in the presence of palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN) .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using similar catalytic systems. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Bromoisoquinolin-4-olhydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce carbonyl or alkyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
6-Bromoisoquinolin-4-ol hydrochloride has been investigated for its role as a pharmacological agent. It acts as a Syk tyrosine kinase inhibitor , which is significant in treating various cancers and autoimmune diseases. Syk is involved in signaling pathways that regulate cell growth and differentiation in B-cells, making it a target for therapies aimed at lymphomas and leukemias .
Case Studies:
- Lymphoma Treatment: A study indicated that compounds similar to 6-bromoisoquinolin-4-ol can suppress cell growth in B-cell lymphomas by inhibiting Syk tyrosine kinase. Clinical trials are underway to evaluate the efficacy of such inhibitors in treating diseases like chronic lymphocytic leukemia .
- Autoimmune Disorders: The compound's mechanism of action includes the modulation of immune responses, showing promise in treating conditions like rheumatoid arthritis and asthma by inhibiting antibody production and histamine release .
Biological Research
Biochemical Interactions:
Research has shown that 6-bromoisoquinolin-4-ol interacts with various biomolecules, influencing metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical studies.
Applications:
- Cell Signaling Studies: The compound's role in inhibiting Syk kinase provides insights into cell signaling mechanisms, particularly in immune responses and cancer biology.
- Drug Development: As a scaffold for drug design, 6-bromoisoquinolin-4-ol can be modified to enhance its biological activity and specificity against targeted diseases.
Material Science
Chemical Properties:
The compound exhibits unique chemical properties that make it suitable for various applications in material science. Its structure allows for functionalization, leading to the development of new materials with specific properties.
Applications:
- Synthesis of Novel Compounds: Researchers utilize 6-bromoisoquinolin-4-ol as a building block for synthesizing more complex molecules with potential industrial applications.
- Development of Sensors: The compound's chemical reactivity can be harnessed in developing sensors for detecting specific biomolecules or environmental changes.
Data Tables
Mechanism of Action
The mechanism of action of 6-bromoisoquinolin-4-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with DNA gyrase or topoisomerase, enzymes involved in DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group at the 4th position but differ in the overall structure and substitution pattern.
6-Bromoquinolin-4-ol: This compound is closely related but lacks the hydrochloride group.
Uniqueness: 6-Bromoisoquinolin-4-olhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and hydroxyl groups on the isoquinoline ring, along with the hydrochloride group, makes it a versatile compound for various applications.
Biological Activity
6-Bromoisoquinolin-4-ol hydrochloride (CAS Number: 1015070-56-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research data.
- Molecular Formula : C9H6BrNO
- Molecular Weight : 224.06 g/mol
- Appearance : Solid, typically in crystalline form.
6-Bromoisoquinolin-4-ol hydrochloride is primarily recognized for its role as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK8 and CDK19. These kinases are implicated in several oncogenic processes, including transcriptional regulation involved in cancer progression. The inhibition of these kinases can lead to reduced tumor cell proliferation and enhanced apoptosis in various cancer cell lines .
Anticancer Properties
Research indicates that 6-bromoisoquinolin-4-ol hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies regarding its anticancer activity:
Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
MCF-7 | 5.2 | CDK8/19 inhibition | |
HT-29 | 4.8 | Induction of apoptosis | |
A549 | 3.9 | Inhibition of cell cycle progression |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency in targeting cancer cells.
Other Biological Activities
In addition to its anticancer properties, 6-bromoisoquinolin-4-ol hydrochloride has shown potential in other biological contexts:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is still limited.
- Neuroprotective Effects : Some research indicates that isoquinoline derivatives can exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of 6-bromoisoquinolin-4-ol hydrochloride:
- Study on CDK Inhibition :
- In Vitro Cytotoxicity Assays :
- Structure-Activity Relationship (SAR) :
Properties
IUPAC Name |
6-bromoisoquinolin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO.ClH/c10-7-2-1-6-4-11-5-9(12)8(6)3-7;/h1-5,12H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLGHBCNWYNCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Br)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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